2-Benzyl-2-methylbutanoic acid

Description

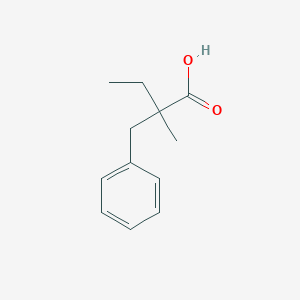

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-benzyl-2-methylbutanoic acid |

InChI |

InChI=1S/C12H16O2/c1-3-12(2,11(13)14)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,13,14) |

InChI Key |

BDQWJOXTVXTACJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Molecular Structure, Conformation, and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the intricate three-dimensional arrangement of atoms within a molecule. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its structural features can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. While specific experimental data for 2-Benzyl-2-methylbutanoic acid is not widely available in public repositories, a theoretical analysis of its expected ¹H and ¹³C NMR spectra can be inferred from its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the benzyl (B1604629) group would likely appear as a multiplet in the downfield region (typically δ 7.2-7.4 ppm). The methylene (B1212753) protons (CH₂) of the benzyl group would present as a singlet. The ethyl group would show a quartet for the methylene protons and a triplet for the terminal methyl protons. The methyl group at the chiral center would produce a singlet. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct peaks for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in the δ 125-140 ppm range, with the ipso-carbon being less intense. The quaternary carbon at the second position would also have a characteristic chemical shift. The remaining aliphatic carbons of the methyl and ethyl groups, as well as the benzylic carbon, would be found in the upfield region of the spectrum.

A summary of the predicted chemical shifts is presented in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | Broad Singlet (>10) | ~180 |

| Aromatic (C₆H₅) | Multiplet (7.2-7.4) | 125-140 |

| Benzylic (CH₂) | Singlet | ~45 |

| Quaternary Carbon | - | ~48 |

| Ethyl (-CH₂CH₃) | Quartet, Triplet | ~25, ~10 |

| Methyl (-CH₃) | Singlet | ~20 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000 cm⁻¹. Bending vibrations for the CH₂, CH₃, and aromatic C-H groups would appear in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the aromatic ring would be expected to produce a strong signal. The C=O stretch, while strong in the IR, would be weaker in the Raman spectrum. Aliphatic C-H stretching and bending modes would also be visible.

Key expected vibrational frequencies are summarized below.

| Functional Group | IR Frequency (cm⁻¹) ** | Raman Frequency (cm⁻¹) ** |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C=O Stretch (Carbonyl) | 1700-1725 (strong) | Moderate |

| C=C Stretch (Aromatic) | 1450-1600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the benzene (B151609) ring of the benzyl group. This would be expected to result in characteristic absorption bands in the UV region. Typically, benzene and its derivatives show a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The carboxylic acid group itself does not absorb significantly in the accessible UV-Vis region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and structural fragments of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

A key fragmentation pathway would be the loss of the carboxyl group, leading to a significant peak. Another prominent fragmentation would be the cleavage of the bond between the benzylic carbon and the quaternary carbon, resulting in a stable benzyl cation (m/z 91), which is often the base peak for benzyl-containing compounds. Other fragments corresponding to the loss of the ethyl or methyl groups could also be observed.

| Ion | m/z (expected) | Identity |

| [M]⁺ | 192 | Molecular Ion |

| [M - COOH]⁺ | 147 | Loss of Carboxyl group |

| [C₇H₇]⁺ | 91 | Benzyl Cation (Tropylium ion) |

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, which is a carboxylic acid and may have limited volatility, derivatization is often employed. Esterification, for example, by reaction with methanol (B129727) or a silylating agent like BSTFA, would convert the carboxylic acid to its more volatile methyl ester or silyl (B83357) ester derivative.

The derivatized sample would then be injected into the gas chromatograph, where it would be separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which provides a mass spectrum that can be compared with spectral libraries for identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound.

Complementary Analytical Techniques for Compound Characterization and Purity Assessment

Beyond the primary spectroscopic and chromatographic methods, several other techniques are crucial for a complete characterization and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can be used to determine the purity of the compound. Using a suitable mobile phase and a C18 column, this compound can be separated from impurities. A UV detector set to the absorbance maximum of the benzene ring would be appropriate for detection.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and oxygen in the compound. The experimental values can be compared with the theoretical values calculated from the molecular formula (C₁₂H₁₆O₂) to confirm its elemental composition.

Melting Point/Boiling Point: The determination of the melting point (for a solid) or boiling point (for a liquid) is a fundamental physical property that can be an indicator of purity. A sharp melting point range or a constant boiling point suggests a pure compound.

Titration: As a carboxylic acid, the purity of this compound can be determined by titration with a standardized solution of a strong base, such as sodium hydroxide (B78521), using a suitable indicator.

By employing a combination of these advanced spectroscopic, chromatographic, and other analytical techniques, a comprehensive and accurate characterization of this compound can be achieved, providing a solid foundation for further research and application.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and oxygen) present in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance. For this compound, the molecular formula is C₁₂H₁₆O₂. nist.govnih.gov Based on this formula, the theoretical elemental composition can be calculated. These calculated values serve as a benchmark against which experimentally determined values are compared to confirm the compound's identity and purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 74.96% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 8.39% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.65% |

| Total | | | | 192.258 | 100.00% |

Chromatographic Purity Determination (e.g., HPLC, RP-HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and its common variant, Reversed-Phase HPLC (RP-HPLC), are indispensable for determining the purity of a chemical compound. These methods separate the target compound from any impurities, such as starting materials, byproducts, or degradation products, allowing for accurate quantification of purity.

While a specific, validated HPLC method for this compound is not detailed in available literature, a representative RP-HPLC method can be designed based on established procedures for structurally similar small aromatic carboxylic acids. sielc.com Such a method would typically utilize a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

The separation principle relies on the differential partitioning of the analyte and impurities between the stationary and mobile phases. An acidic modifier, such as phosphoric acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and improved peak shape. sielc.comsielc.com The purity is determined by integrating the area of the main compound peak and comparing it to the total area of all detected peaks, typically using a UV detector set to a wavelength where the aromatic ring exhibits strong absorbance.

Table 2: Representative RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection | UV Spectrophotometer at 220 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase or Acetonitrile/Water mixture |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular and versatile method due to its favorable balance between accuracy and computational cost.

A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like 2-benzyl-2-methylbutanoic acid, which contains several rotatable bonds, a conformational analysis would be performed. This involves systematically rotating key dihedral angles to identify various stable conformers and determine the global minimum energy conformation, which is the most likely structure of the molecule in the gas phase. The results of such a study would typically be presented in a table listing the optimized bond lengths, bond angles, and dihedral angles of the most stable conformer.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Global Minimum Conformer)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths (Å) | C1-C2 | Data not available |

| C2-O1 | Data not available | |

| C2-O2 | Data not available | |

| ... | Data not available | |

| Bond Angles (°) | O1-C2-O2 | Data not available |

| C1-C2-C3 | Data not available | |

| ... | Data not available | |

| Dihedral Angles (°) | O1-C2-C1-H1 | Data not available |

| C3-C4-C5-C6 | Data not available | |

| ... | Data not available |

Once the geometry is optimized, a vibrational frequency calculation can be performed. This analysis predicts the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the corresponding atomic motions, such as stretching, bending, and twisting of bonds. Theoretical spectra can then be compared with experimental spectra to confirm the structure and aid in the assignment of experimental peaks to specific vibrational modes. The results are often presented in a table that includes the calculated wavenumber, the IR intensity, the Raman activity, and a detailed description of the vibrational mode.

Table 2: Hypothetical Vibrational Wavenumber Analysis for this compound

| Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment |

| Data not available | Data not available | Data not available | e.g., C=O stretch |

| Data not available | Data not available | Data not available | e.g., C-H aromatic stretch |

| Data not available | Data not available | Data not available | e.g., OH bend |

| Data not available | Data not available | Data not available | ... |

Theoretical calculations can also predict the nuclear magnetic resonance (NMR) chemical shifts for magnetically active nuclei, such as ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are then correlated with experimental data to aid in the structural elucidation of the molecule. This is particularly useful for complex molecules where spectral overlap can make experimental assignment challenging. Predicted chemical shifts for each unique proton and carbon atom would be tabulated and compared against experimental values if available.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift | Predicted ¹H Shift |

| C1 (Carboxyl) | Data not available | - |

| C2 (Quaternary) | Data not available | - |

| C (Benzyl CH₂) | Data not available | Data not available |

| ... | Data not available | Data not available |

| H (OH) | - | Data not available |

| ... | - | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding chemical reactivity, as it indicates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. This analysis would reveal the reactive sites of this compound, with the carboxylic oxygen atoms expected to be regions of high negative potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. This method allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density. Key outputs of an NBO analysis include the natural charges on each atom and the stabilization energies associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would quantify the polarity of bonds and the delocalization of electrons within the phenyl ring and the carboxylic acid group.

Computational methods can also be used to predict the non-linear optical (NLO) properties of a molecule. These properties are of interest for applications in optoelectronics and photonics. The calculation of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) provides insight into a molecule's potential as an NLO material. Molecules with large hyperpolarizability values are sought after for their ability to efficiently generate second-harmonic radiation. The NLO properties of this compound would be calculated to assess its potential in this area.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. In the context of pharmacology and biochemistry, MD simulations are invaluable for understanding how a ligand, such as this compound, interacts with a protein target over time. By simulating the atomic forces and subsequent motions, researchers can assess the stability of the ligand-protein complex.

A typical MD simulation would involve placing the ligand in the binding site of a protein and simulating their interaction in a physiological environment (e.g., solvated in water with ions at a specific temperature and pressure). Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg) would be calculated to monitor the stability of the complex. A stable complex, indicated by minimal deviations and fluctuations, would suggest a strong and persistent binding interaction. However, no specific studies have been published performing such simulations on a this compound-protein complex.

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. This method is crucial for predicting how a molecule like this compound might inhibit an enzyme.

Docking algorithms explore various possible binding poses of the ligand within the active site of an enzyme and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The resulting docking score provides an estimation of the binding affinity, often expressed in kcal/mol. A lower (more negative) score generally indicates a more favorable binding interaction. Without specific docking studies on this compound, its potential binding modes and affinities with any particular enzyme remain hypothetical.

A critical output of molecular docking is the identification of specific amino acid residues within the enzyme's active site that form key interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and ionic bonds, are essential for stabilizing the ligand in the binding pocket. This information is vital for understanding the mechanism of inhibition and for designing more potent derivatives. As no docking studies for this compound have been reported, there is no data available on its interactions with specific amino acid residues.

In Silico Mechanistic Pathway Studies for Reaction Optimization

In silico mechanistic studies use computational chemistry to model chemical reactions, helping to elucidate reaction mechanisms and predict outcomes. These studies can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to improve yield and reduce byproducts in the synthesis of a compound. For the synthesis of this compound, such studies could, for example, model the transition states of a Grignard reaction or an asymmetric hydrogenation to predict the most efficient pathway. Currently, there are no published in silico studies focused on the reaction optimization for the synthesis of this compound.

Chemical Reactivity and Transformation Mechanisms

Esterification Reactions of 2-Methylbutanoic Acid Derivatives

The carboxylic acid group of 2-methylbutanoic acid and its derivatives is readily converted into an ester through several methods. Esterification is a fundamental reaction for this class of compounds, often employed to modify their physical properties or to act as a protective group in multi-step syntheses.

One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com The entire process is reversible, and typically, the alcohol is used in large excess to drive the equilibrium towards the product side. masterorganicchemistry.com For instance, the esterification of pure (R)-2-methylbutanoic acid with a racemic mixture of butan-2-ol in an acidic solution results in the formation of two diastereomeric products: (1-methylpropyl) (R)-2-methylbutanoate and (1-methylpropyl) (S)-2-methylbutanoate. study.com

In addition to chemical catalysis, enzymes, particularly lipases, are widely used for the enantioselective esterification of 2-methylbutanoic acid derivatives. researchgate.net This biocatalytic approach is valuable for producing optically pure esters, which are important in the flavor, fragrance, and pharmaceutical industries. researchgate.net Lipases can catalyze esterification in non-aqueous (organic solvent) systems or hydrolysis in aqueous systems. google.com For example, specific lipases such as those from Rhizomucor miehei and Aspergillus niger have demonstrated high activity and enantioselectivity in synthesizing (S)-2-methylbutanoic acid methyl ester from the racemic acid. researchgate.net The enantioselectivity of these enzymatic reactions can be influenced by factors such as the choice of enzyme, solvent, and reaction temperature. researchgate.net

| Method | Reagents & Catalysts | Key Features | Typical Products |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Butan-2-ol), Acid Catalyst (e.g., H₂SO₄) | Reversible equilibrium reaction; often requires excess alcohol. masterorganicchemistry.com | Methyl 2-methylbutanoate, 1-methylpropyl 2-methylbutanoate. study.comresearchgate.net |

| Enzymatic Esterification | Alcohol, Lipase (B570770) (e.g., from Rhizomucor miehei) | High enantioselectivity; mild reaction conditions. researchgate.net | (S)-2-methylbutanoic acid methyl ester. researchgate.net |

| Via Acid Chloride | Thionyl chloride (SOCl₂) followed by alcohol | Generally high yield and not reversible. wikipedia.org | Various esters, such as Benzyl (B1604629) 2-methylbutanoate. wikipedia.orgsielc.com |

Acylation Reactions involving Benzyl-Substituted Moieties

The benzyl group in 2-benzyl-2-methylbutanoic acid contains an aromatic ring that can undergo electrophilic aromatic substitution reactions, most notably Friedel-Crafts acylation. chemguide.co.ukchemguide.co.uk This reaction introduces an acyl group (R-C=O) onto the benzene (B151609) ring, forming a ketone. It is a powerful tool for forming carbon-carbon bonds with aromatic rings. libretexts.org

The reaction is typically carried out by treating the aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukjove.com The mechanism involves the following steps:

Formation of the Electrophile : The Lewis acid catalyst reacts with the acyl chloride to form a highly electrophilic acylium ion (R-C≡O⁺), which is stabilized by resonance. jove.com

Electrophilic Attack : The acylium ion attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. jove.com

Deprotonation : A base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the aryl ketone product. chemguide.co.ukjove.com

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound. The electron-withdrawing nature of the acyl group deactivates the ring towards further substitution, thus preventing polyacylation reactions. chemguide.co.uk Recent advancements have explored the use of solid acid catalysts for these reactions to create more environmentally friendly and reusable catalytic systems. chemijournal.com

Cyclization Reactions Leading to Heterocyclic Derivatives (e.g., 1,3-Oxazoles, 1,3-Oxazol-5(4H)-ones)

The carboxylic acid functionality serves as a key starting point for the synthesis of various heterocyclic compounds. Among these, 1,3-oxazoles and 1,3-oxazol-5(4H)-ones are significant targets due to their presence in many biologically active molecules. nih.govnih.gov

1,3-Oxazoles: The synthesis of 1,3-oxazoles from carboxylic acids can be achieved through several pathways. A modern and efficient method involves the direct reaction of a carboxylic acid with an isocyanoacetate in the presence of a suitable activating agent. nih.gov A plausible mechanism suggests that the carboxylic acid is first activated, for example, by forming an acylpyridinium salt. This activated intermediate then reacts with the deprotonated isocyanoacetate, followed by an intramolecular cyclization to form the oxazole (B20620) ring. nih.gov This approach offers broad substrate scope and tolerance for various functional groups. nih.gov Another versatile one-pot method involves the reaction of carboxylic acids, amino acids, and a dehydrative condensing reagent, which can then be coupled with boronic acids to yield 2,4,5-trisubstituted oxazoles. nih.gov

1,3-Oxazol-5(4H)-ones: Also known as azlactones, 1,3-oxazol-5(4H)-ones are typically synthesized via the cyclodehydration of N-acyl-α-amino acids. sapub.orgresearchgate.net Therefore, to form an oxazolone (B7731731) from this compound, it would first need to be converted into an appropriate N-acylated precursor. The cyclization is often promoted by reagents like acetic anhydride. sapub.org These oxazolone rings are themselves versatile synthetic intermediates, valued for their reactivity at the C-4 position, which allows for the stereoselective synthesis of α-amino acids and other complex heterocyclic structures. researchgate.net

| Heterocycle | Typical Precursors from Carboxylic Acid | Key Reaction Type | Reference |

|---|---|---|---|

| 1,3-Oxazole (4,5-disubstituted) | Carboxylic acid + Isocyanoacetate | Activation followed by [3+2] Cycloaddition | nih.gov |

| 1,3-Oxazole (2,4,5-trisubstituted) | Carboxylic acid + Amino acid + Condensing reagent | One-pot Condensation/Cyclization | nih.gov |

| 1,3-Oxazol-5(4H)-one | N-acyl-α-amino acid (derived from the carboxylic acid) | Intramolecular Cyclodehydration | sapub.orgresearchgate.net |

Derivatization of Carboxylic Acid Functional Group

Like typical carboxylic acids, this compound can be converted into a variety of functional group derivatives. wikipedia.org The acid chloride is a particularly useful intermediate for many of these transformations. It can be prepared by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Once formed, the highly reactive acid chloride can be readily converted into other derivatives:

Esters : Reaction with an alcohol yields an ester (as discussed in section 5.1).

Amides : Reaction with ammonia (B1221849) or a primary/secondary amine yields a primary, secondary, or tertiary amide, respectively.

Anhydrides : Reaction with a carboxylate salt (or another molecule of the carboxylic acid under dehydrating conditions) forms an acid anhydride.

These derivatization reactions are fundamental in organic synthesis, allowing for the introduction of new functionalities and the construction of more complex molecules.

Studies on Specific Catalytic Mechanisms (e.g., Ruthenium N-Heterocyclic Carbene Complexes in Alcohol Oxidation)

While not a direct reaction of this compound itself, the study of specific catalytic mechanisms provides broader context for modern organic synthesis. A prominent example is the use of Ruthenium N-Heterocyclic Carbene (Ru-NHC) complexes as catalysts for the oxidation of alcohols to aldehydes, ketones, or carboxylic acids. researchgate.netrsc.org

Furthermore, abnormal NHC (aNHC) ruthenium complexes have demonstrated exceptional activity in Oppenauer-type alcohol oxidation, a process that uses a simple ketone like acetone (B3395972) as the oxidant. acs.org These catalysts can achieve extremely high turnover frequencies (TOFs), highlighting their potential for efficient and scalable chemical transformations. acs.org

| Catalyst Type | Reaction | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Donor functionalized Ru-NHC complex | Alcohol Oxidation | Activated and Deactivated Alcohols | Quantitative conversion of activated alcohols within 30 minutes. researchgate.net | researchgate.netnih.gov |

| Abnormal NHC Ruthenium Complex | Oppenauer-type Oxidation | Secondary Alcohols | Unrivaled reaction rates with TOFs up to 550,000 h⁻¹. acs.org | acs.org |

| RuCl₃·nH₂O / RuCl₂(PPh₃)₃ | Aerobic Alcohol Oxidation | Allylic and Benzylic Alcohols | Catalyzes oxidation under mild aerobic conditions. rsc.org | rsc.org |

Biological Relevance and Biochemical Interaction Mechanisms

Structure-Activity Relationship (SAR) Studies of 2-Benzyl-2-methylbutanoic Acid Analogs

Structure-activity relationship studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For analogs of this compound, particularly N-benzylbutanamides and related structures, these studies have elucidated key features necessary for their biological effects, most notably anticonvulsant activity.

Impact of Benzyl (B1604629) Moiety Substitution on Biological Activities (e.g., Anticonvulsant Activity of N′-Benzylbutanamides)

The benzyl group is a critical pharmacophore in many biologically active compounds. Modifications to this moiety can significantly alter efficacy and potency. In the context of anticonvulsant N-benzyl amides, extensive SAR studies have been conducted.

Research on (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide) and its derivatives has provided significant insight. A detailed exploration of the N-benzyl group revealed that substitutions on the aryl ring have a marked effect on anticonvulsant activity. nih.govnih.gov When comparing regioisomers with substituents at the 2', 3', and 4' positions of the benzyl ring, derivatives modified at the 4'-position consistently demonstrated the highest activity in the maximal electroshock (MES) seizure model. nih.govnih.gov The research indicated that there was considerable structural latitude at this 4'-site, with non-bulky substituents leading to excellent activity regardless of their electronic properties (i.e., whether they are electron-donating or electron-withdrawing). nih.gov Several of these 4'-substituted derivatives showed activity comparable to or greater than the parent compound and surpassed traditional antiepileptic drugs like phenytoin. nih.gov

Similarly, studies on a series of 2-benzylglutarimides, which share the core benzyl feature, aimed to maximize anticonvulsant activity by systematically modifying the benzyl substituent. nih.gov This investigation led to the identification of 2-(4-chlorobenzyl)glutarimide as a particularly promising compound, exhibiting potent activity against both maximal electroshock (MES) and pentylenetetrazol (scMet) induced seizures, combined with low neurotoxicity. nih.gov

These findings collectively underscore the importance of the benzyl group. Specifically, the 4'-position appears to be a key site for modification, where steric hindrance rather than electronic nature is the dominant factor influencing anticonvulsant potency.

| Compound Class | Key Structural Feature | Impact on Anticonvulsant Activity | Example of Potent Analog | Reference |

|---|---|---|---|---|

| (R)-N-benzyl 2-acetamido-3-methoxypropionamide Derivatives | Substitution on the N-benzyl ring | 4'-substituted derivatives showed the highest activity. Non-bulky groups at this position were well-tolerated. | Various non-bulky 4'-substituted derivatives | nih.govnih.gov |

| 2-Benzylglutarimides | Substitution on the 2-benzyl ring | Systematic modification based on the Topliss scheme enhanced potency. | 2-(4-chlorobenzyl)glutarimide | nih.gov |

Influence of Stereochemistry on Biological Potency

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. For chiral compounds related to this compound, the spatial arrangement of atoms can lead to significant differences in biological potency between enantiomers.

A dominant SAR feature for a class of anticonvulsant functionalized amino acids is that the primary activity resides in the enantiomer with the D-amino acid configuration. nih.gov For the lead compound that emerged from this research, (R)-Lacosamide, the potency ratio of the more active (R)-isomer to the less active (S)-isomer was greater than 22, representing one of the highest reported differences for MES-selective anticonvulsants. nih.gov Further research into novel pyrrolidine-2,5-dione derivatives also focused on synthesizing specific enantiomers to optimize antiseizure efficacy, identifying the (R)-enantiomer of N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide as the lead compound with a favorable biological profile. acs.org

However, this stereospecificity is not universal across all related structures. In a study of (R,S)-2,3-dimethoxypropionamide, a compound structurally similar to functionalized amino acids, both the (R)- and (S)-enantiomers were found to exhibit nearly equal anticonvulsant activity. nih.gov This highlights that while stereochemistry is often a critical determinant of potency, its influence can be class-specific.

| Compound/Class | Isomers Compared | Finding on Biological Potency | Reference |

|---|---|---|---|

| (R,S)-Lacosamide and related functionalized amino acids | (R)- vs. (S)-isomers | The (R)-isomer (D-amino acid configuration) was significantly more potent, with a potency ratio >22. | nih.gov |

| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides | (R)- vs. (S)-isomers | The (R)-enantiomer was identified as the lead compound with superior antiseizure efficacy. | acs.org |

| (R,S)-2,3-dimethoxypropionamide | (R)- vs. (S)-isomers | Both enantiomers exhibited nearly equal anticonvulsant activity (MES ED50 = 79-111 mg/kg). | nih.gov |

Enzyme Interaction and Inhibition Studies

The potential for this compound and its derivatives to interact with and inhibit various enzymes is an area of significant biochemical interest.

Binding Affinity to Metalloproteinases (e.g., MMP-2, MMP-9, Thermolysin, Pseudolysin, ADAM-17)

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.govnih.gov The inhibition of MMPs is a therapeutic target for various diseases. Many MMP inhibitors function by utilizing a zinc-binding group (ZBG) to coordinate with the catalytic zinc ion in the enzyme's active site. frontiersin.orgmdpi.com

While direct studies on this compound as an MMP inhibitor are not extensively documented, its chemical structure contains a carboxylic acid group, which is a known ZBG. frontiersin.orgmdpi.com Carboxylic acid-based inhibitors are valued for their potential for good in vivo stability and favorable pharmacokinetic properties. mdpi.com The development of MMP inhibitors often involves attaching a ZBG, like a carboxylic or hydroxamic acid, to a larger scaffold that creates additional interactions with the enzyme's pockets, such as the deep S1' pocket, thereby conferring potency and selectivity. nih.govmdpi.com For instance, inhibitors based on imidazole (B134444) and thiazole (B1198619) carboxylic acids have been shown to be effective against MMP-2. frontiersin.org Given that 2-arylpropionic acid derivatives are a well-established class of biologically active molecules, it is plausible that a this compound scaffold could be optimized to function as an MMP inhibitor. nih.gov However, without specific binding data, its affinity for MMPs like MMP-2 or MMP-9 remains theoretical.

Inhibition of Betaine-Homocysteine S-Methyltransferase (BHMT)

Betaine-homocysteine S-methyltransferase (BHMT) is a zinc-dependent enzyme that plays a role in methionine metabolism by catalyzing the transfer of a methyl group from betaine (B1666868) to homocysteine. nih.govscbt.com The design of BHMT inhibitors is of interest for studying and modulating homocysteine levels.

Studies on a series of BHMT inhibitors designed to mimic the transition state of the enzyme's substrates have yielded potent compounds with a pentanoic acid core. nih.govacs.orgnih.gov Two highly potent inhibitors identified were (RS,RS)-5-(3-amino-3-carboxypropylthio)-3-methylpentanoic acid and (RS)-5-(3-amino-3-carboxypropylthio)-3,3-dimethylpentanoic acid. nih.gov The SAR studies from this work revealed two critical features for potent inhibition: the presence of a well-positioned sulfur atom in the alkyl chain is necessary, and the enzyme does not tolerate a structure that truly mimics betaine, particularly the presence of a nitrogen atom in the chain intended to bind in the betaine pocket. acs.orgnih.gov This suggests that potent inhibitors bind differently from the actual substrate. The stereospecificity of the enzyme is also crucial, with the active site preferentially binding the L-form of the homocysteine moiety of the inhibitor, a specificity dictated by a hydrogen bond with the Glu159 residue. nih.govacs.org

| Inhibitor Name | Key Structural Features | Inhibition Potency | Reference |

|---|---|---|---|

| (RS,RS)-5-(3-amino-3-carboxypropylthio)-3-methylpentanoic acid | Pentanoic acid core, S-linked alkyl chain, lacks a nitrogen atom in the betaine-mimicking portion | Highly potent | nih.gov |

| (RS)-5-(3-amino-3-carboxypropylthio)-3,3-dimethylpentanoic acid | Pentanoic acid core, S-linked alkyl chain, lacks a nitrogen atom in the betaine-mimicking portion | Highly potent | nih.gov |

Substrate Specificity and Enantioselectivity in Lipase (B570770) Catalysis

There is currently a lack of published research specifically investigating the role of this compound as a substrate in lipase-catalyzed reactions. Lipases are a versatile class of enzymes known to catalyze the hydrolysis and synthesis of a broad range of esters. Their utility in resolving racemic mixtures of carboxylic acids and alcohols is well-documented for structurally related compounds. For instance, the enzymatic resolution of (R,S)-2-methylbutyric acid has been successfully achieved using various immobilized lipases, demonstrating the potential for enantioselective esterification. However, the specific interactions of this compound with the active sites of different lipases, and the resulting substrate specificity and enantioselectivity, have not been reported. Factors such as the steric hindrance imposed by the benzyl and methyl groups at the α-carbon would be critical determinants of its suitability as a lipase substrate and the efficiency of any potential kinetic resolution.

Antimicrobial and Antibiofilm Activity of Derivatives (e.g., Valine-Derived N-Acyl-α-amino Acids and Oxazoles)

The antimicrobial and antibiofilm properties of derivatives of this compound, such as valine-derived N-acyl-α-amino acids and related oxazoles, are not described in the current body of scientific literature. While the broader classes of N-acyl-α-amino acids and oxazoles are known to include compounds with significant biological activity, including antimicrobial and antibiofilm effects, these properties have not been specifically investigated for derivatives originating from this compound.

Metabolic Pathways and Biosynthetic Origins

Biosynthesis of 2-Methylbutanoic Acid from Amino Acid Precursors

The primary route for the synthesis of 2-methylbutanoic acid in many organisms is through the breakdown of specific essential amino acids.

The main precursor for the biosynthesis of 2-methylbutanoic acid is the essential amino acid L-isoleucine. researchgate.net In various microorganisms, the catabolism of L-isoleucine serves as a direct pathway to produce (S)-2-methylbutanoic acid. researchgate.net This process is particularly noted in bacteria such as Bacillus spizizenii, where glucose depletion can trigger this metabolic shift, suggesting it is a part of starvation-induced secondary metabolism. The pathway involves a series of enzymatic reactions that convert L-isoleucine into its corresponding α-keto acid, which is then further metabolized to yield 2-methylbutanoic acid. This biosynthetic route is significant in the production of chiral compounds used in fragrances and pharmaceuticals. researchgate.net In some anaerobic bacteria found in the rumen, 2-methylbutyrate (B1264701) can also be carboxylated to synthesize isoleucine, indicating a reversible or alternative pathway connection. nih.govnih.gov

Oxidative Metabolism and Degradation Pathways of Branched-Chain Fatty Acids

As a branched-chain fatty acid, 2-methylbutanoic acid is catabolized through oxidative pathways to generate energy.

The primary degradation pathway for fatty acids, including branched-chain ones, is beta-oxidation. nih.govwikipedia.org This process occurs within the mitochondria and, for certain types of fatty acids, also in peroxisomes. nih.govaocs.org The beta-oxidation of 2-methylbutanoic acid involves a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. abcam.com Due to its branched structure, the final thiolytic cleavage step of its five-carbon skeleton yields a two-carbon unit, acetyl-CoA, and a three-carbon unit, propionyl-CoA. nih.gov This is distinct from the beta-oxidation of even-numbered, straight-chain fatty acids, which exclusively produces acetyl-CoA units. nih.gov

The products of 2-methylbutanoic acid beta-oxidation, acetyl-CoA and propionyl-CoA, are central metabolic intermediates that can enter the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. abcam.comwikipedia.org

Acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate, initiating the cycle that leads to the production of NADH, FADH2, and ATP through oxidative phosphorylation. wikipedia.orgteachmephysiology.com

Propionyl-CoA follows a different route. It is first carboxylated to form D-methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase. nih.govwikipedia.org D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase. nih.govmedlink.com Succinyl-CoA is an intermediate of the TCA cycle and enters the cycle directly to continue the process of energy generation. wikipedia.orgbritannica.com

Impact of Metabolic Pathways on Endogenous Levels of 2-Methylbutanoic Acid in Biological Systems

The endogenous concentrations of 2-methylbutanoic acid are a direct reflection of the balance between its biosynthesis from amino acid catabolism and its degradation through fatty acid oxidation. hmdb.ca In biological systems, these pathways are tightly regulated. For instance, in microorganisms, nutrient availability, such as the depletion of glucose, can upregulate the catabolism of L-isoleucine, leading to an accumulation of 2-methylbutanoic acid. researchgate.net

In mammals, the catabolism of branched-chain amino acids is crucial for energy homeostasis. The activity of the enzymes in these pathways can be influenced by diet and physiological state. nih.gov For example, conditions that lead to protein breakdown or high dietary intake of isoleucine can increase the production of 2-methylbutanoic acid. Conversely, metabolic states that favor fatty acid oxidation for energy will lead to its degradation. Dysregulation in these pathways, such as genetic defects in the enzymes involved in BCAA catabolism or beta-oxidation, can lead to altered levels of 2-methylbutanoic acid and other metabolites, which can be indicative of certain metabolic disorders. medchemexpress.comnih.gov

Investigation of Metabolic Pathway Perturbations of 2-Benzyl-2-methylbutanoic acid in Physiological Contexts

A comprehensive review of scientific literature and metabolic databases reveals a significant gap in the understanding of the metabolic pathways and biosynthetic origins of this compound. Currently, there is no specific research available that details the metabolic fate of this compound in physiological systems, nor are there studies investigating perturbations of its potential metabolic pathways in the contexts of obesity and cardiovascular health.

The broader category of branched-chain fatty acids (BCFAs) has been a subject of interest in metabolic research. Studies have explored the roles of BCFAs in lipid metabolism, inflammation, and insulin (B600854) resistance, which are key factors in both obesity and cardiovascular disease. oup.comresearchgate.net BCFAs can be derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. oup.com Dysregulation of BCAA metabolism has been linked to metabolic disturbances in obesity and type 2 diabetes. researchgate.net

However, it is crucial to note that this information pertains to BCFAs as a general class and to simpler structures like 2-methylbutanoic acid. There is no direct evidence to suggest that this compound follows the same metabolic routes or exerts similar physiological effects. The presence of the benzyl (B1604629) group introduces a significant structural difference that would likely lead to distinct metabolic processing and biological activity.

Without specific studies on this compound, any discussion of its metabolic pathway perturbations in obesity and cardiovascular health would be purely speculative. Research would be required to first identify the enzymes and pathways involved in its metabolism, and subsequently to investigate how these are altered in various physiological and pathological states.

Applications and Research Significance

Role as Chirality Probes in Mechanistic Enzymology

The stereochemistry of a molecule is a determining factor in its biological activity, largely due to the chiral nature of enzyme active sites. Chiral molecules such as derivatives of 2-Benzyl-2-methylbutanoic acid can serve as probes to elucidate the three-dimensional structure and mechanistic details of these active sites.

A key example is the investigation of 2-benzyl-2-methyl-3,4-epoxybutanoic acid , a derivative of the target compound. This molecule was synthesized in its various stereoisomeric forms to study its interaction with carboxypeptidase A, a well-characterized zinc-containing enzyme. The study revealed a significant difference in the inhibitory potency of the enantiomers. The (2S,3R)-enantiomer was found to be 44 times more potent as an inactivator of the enzyme than its (2R,3S)-counterpart.

This marked difference in activity between the stereoisomers allowed researchers to infer details about the enzyme's binding pocket. The lower potency of the (2R,3S)-enantiomer was attributed to unfavorable steric interactions between its methyl group and the floor of the active site. This finding led the researchers to challenge the previously held hypothesis of a specific "alpha-methyl hole" in the active site of carboxypeptidase A. Thus, by using a chiral derivative of this compound, a deeper understanding of the enzyme's mechanism and active site topography was achieved.

Building Block for the Synthesis of Complex Molecules in Organic Synthesis Research (e.g., Pheromones, Pharmaceutical Intermediates)

A review of the current scientific literature reveals no specific examples of this compound being utilized as a building block in the synthesis of complex molecules like pheromones or as a pharmaceutical intermediate. The research in these areas of organic synthesis has predominantly focused on the related, less sterically hindered compound, 2-methylbutanoic acid .

Model Compounds for Studying Enzyme Specificity and Rational Enzyme Design

The rational design of potent enzyme inhibitors or the engineering of enzymes with novel specificities relies on a detailed understanding of enzyme-substrate interactions. Model compounds, including derivatives of this compound, are crucial tools in these investigations.

The aforementioned study of 2-benzyl-2-methyl-3,4-epoxybutanoic acid as an inhibitor of carboxypeptidase A is a prime example. The initial hypothesis, based on rational design principles, was that the addition of an alpha-methyl group would enhance the binding affinity of the inhibitor. However, the experimental data showed a significant decrease in potency compared to its analogue lacking the methyl group, 2-benzyl-3,4-epoxybutanoic acid . This outcome underscores the complexity of molecular recognition in enzyme active sites and highlights the importance of experimental validation of computational models in rational drug design.

The kinetic parameters obtained from these studies provide quantitative data on the structure-activity relationships of these inhibitors.

| Compound | Ki (μM) |

|---|---|

| Racemic 2-benzyl-2-methylsuccinic acid | 0.28 |

| (R)-2-benzyl-2-methylsuccinic acid | 0.15 |

| (S)-2-benzyl-2-methylsuccinic acid | 17 |

Investigation of Volatile Organic Compound Profiles in Biological and Food Systems

There is no scientific literature available that identifies this compound as a volatile organic compound (VOC) in any biological or food systems. In contrast, the related compound, 2-methylbutanoic acid , is a well-documented VOC that contributes to the characteristic aroma of a variety of fruits and food products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-benzyl-2-methylbutanoic acid, and how do reaction conditions influence yield?

- Methodology : A plausible approach involves alkylation of a pre-formed carboxylic acid precursor. For example, benzylation of 2-methylbutanoic acid derivatives (e.g., via Friedel-Crafts alkylation or Grignard addition to esters) could introduce the benzyl group. Evidence from structurally similar compounds, such as benzyloxycarbonyl-protected amino acids , suggests that protecting groups (e.g., tert-butyl esters) may stabilize intermediates during synthesis. Post-reaction deprotection under acidic conditions (e.g., TFA) can regenerate the carboxylic acid. Yield optimization requires controlled temperature (0–25°C) and inert atmospheres to prevent side reactions like oxidation .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodology : Combine chromatographic and spectroscopic techniques:

- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to assess purity (>95% by area normalization) .

- NMR : Confirm structure via NMR (e.g., benzyl protons as a multiplet at δ 7.2–7.4 ppm, methyl groups as singlets at δ 1.2–1.5 ppm) and NMR (carboxylic acid carbon at ~170–180 ppm) .

- Mass Spectrometry : ESI-MS in negative ion mode should show [M-H] peaks matching the molecular weight (e.g., CHO: 190.26 g/mol) .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodology :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for reactions, and aqueous-organic mixtures (e.g., ethanol/water) for biological assays. Analogous methylbutanoic acid derivatives show limited water solubility, requiring pH adjustment (e.g., neutralization with NaOH for salt formation) .

- Stability : Store at –20°C under inert gas (argon) to prevent degradation. Moisture-sensitive analogs in suggest desiccators with silica gel are critical .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IA or IB column with hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid. Monitor elution times for (R)- and (S)-enantiomers, referencing optical rotation data from similar compounds (e.g., (S)-2-hydroxy-3-methylbutanoic acid ).

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester derivatives, yielding enantiopure acids. Compare kinetic resolution rates via NMR or chiral GC .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Batch Analysis : Replicate studies using rigorously characterized batches (HPLC purity >98%, NMR-validated structure) to rule out impurities .

- Assay Conditions : Test bioactivity under varying pH, temperature, and solvent systems. For example, discrepancies in enzyme inhibition assays may arise from solvent effects (e.g., DMSO >1% alters protein conformations) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodology :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Compare with analogs like 2-methylbutanoic acid to identify steric effects from the benzyl group .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic active sites), guided by structural data from related benzoic acid derivatives .

Q. What are the optimal conditions for derivatizing this compound into probes for imaging studies?

- Methodology :

- Fluorescent Tagging : Couple the carboxylic acid with NHS-ester dyes (e.g., FITC) in anhydrous DMF, using DMAP as a catalyst. Monitor conjugation efficiency via LC-MS .

- Radiolabeling : Incorporate via carboxyl group exchange using under high-pressure conditions, referencing protocols for methylbutanoic acid isotopes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.